molecular formula C7H9ClN2O2 B1357096 2-Nitrobenzylamine hydrochloride CAS No. 24835-08-3

2-Nitrobenzylamine hydrochloride

Cat. No.: B1357096
CAS No.: 24835-08-3
M. Wt: 188.61 g/mol
InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

2-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Biochemical Analysis

Biochemical Properties

2-Nitrobenzylamine hydrochloride plays a significant role in biochemical reactions. It is involved in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions, aminomethylphenylamine scaffolds for factor Xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes . The compound interacts with various enzymes and proteins, such as factor Xa and mannosyltransferase, inhibiting their activity and thus affecting biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like factor Xa and mannosyltransferase can lead to changes in cellular activities, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific enzymes, such as factor Xa and mannosyltransferase, inhibiting their activity and leading to downstream effects on biochemical pathways. These interactions can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have provided insights into the temporal effects of this compound on cellular activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes. Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of tetrahydroisoquinolines and other biochemical reactions underscores its importance in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s biochemical effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with enzymes and other biomolecules, ultimately influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Nitrobenzylamine hydrochloride typically involves the nitration of benzylamine. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Nitrobenzylamine hydrochloride is unique due to its specific structure and reactivity. Compared to 4-Nitrobenzylamine hydrochloride, it has a different position of the nitro group, which affects its reactivity and the types of reactions it can undergo. Similarly, 2-Nitrobenzyl bromide and 4-Nitrophenyl isothiocyanate have different functional groups, leading to distinct chemical behaviors and applications .

Properties

IUPAC Name

(2-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASJTVIZZDEQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481717
Record name 2-Nitrobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24835-08-3
Record name 24835-08-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-nitrophenyl)methanamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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